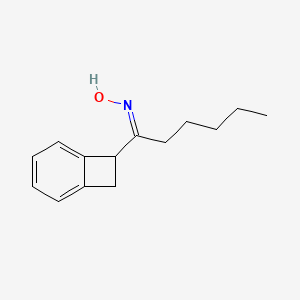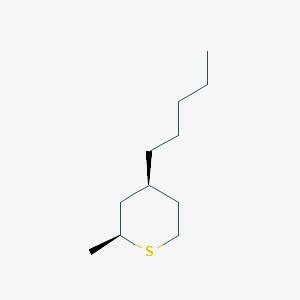
(2S,4S)-2-Methyl-4-pentylthiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-2-Methyl-4-pentylthiane is a chiral sulfur-containing organic compound. It is characterized by its unique thiane ring structure, which is a six-membered ring containing one sulfur atom. The compound’s stereochemistry is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of its substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-Methyl-4-pentylthiane typically involves the formation of the thiane ring followed by the introduction of the methyl and pentyl groups at the appropriate positions. One common method involves the cyclization of a suitable precursor containing sulfur and carbon atoms under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process. Additionally, chiral separation techniques, such as preparative chromatography, may be used to isolate the desired enantiomer from a racemic mixture.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2-Methyl-4-pentylthiane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thiane ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or tosylates under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones are the major products.
Reduction: The thiane ring is regenerated.
Substitution: Various substituted thiane derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
(2S,4S)-2-Methyl-4-pentylthiane has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used to study the effects of sulfur-containing compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,4S)-2-Methyl-4-pentylthiane involves its interaction with molecular targets through its sulfur atom and chiral centers. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-Hydroxy-2,3,4,5-tetrahydrodipicolinic acid: Another sulfur-containing compound with a different ring structure.
(2S,4S)-1,4-Anhydro-3-deoxypentitol-2-carboxylate: A pentitol analog with a similar stereochemistry but different functional groups.
Uniqueness
(2S,4S)-2-Methyl-4-pentylthiane is unique due to its specific thiane ring structure and the presence of both methyl and pentyl groups. This combination of features gives it distinct chemical and biological properties compared to other sulfur-containing compounds.
Properties
CAS No. |
76097-68-2 |
|---|---|
Molecular Formula |
C11H22S |
Molecular Weight |
186.36 g/mol |
IUPAC Name |
(2S,4S)-2-methyl-4-pentylthiane |
InChI |
InChI=1S/C11H22S/c1-3-4-5-6-11-7-8-12-10(2)9-11/h10-11H,3-9H2,1-2H3/t10-,11-/m0/s1 |
InChI Key |
SSYNZOSWHXSEOL-QWRGUYRKSA-N |
Isomeric SMILES |
CCCCC[C@H]1CCS[C@H](C1)C |
Canonical SMILES |
CCCCCC1CCSC(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



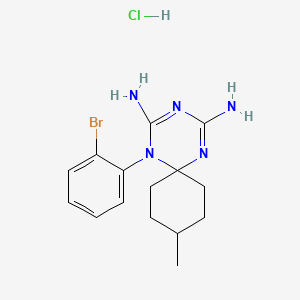
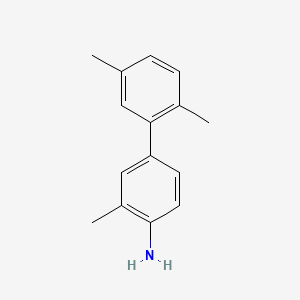
silane](/img/structure/B14449210.png)
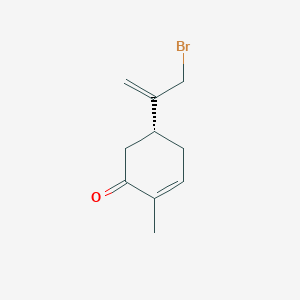
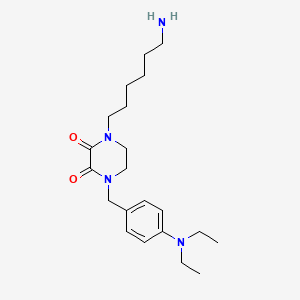
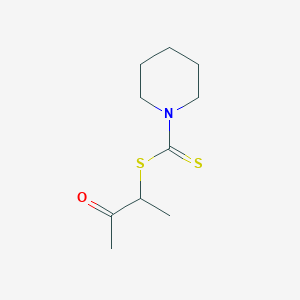
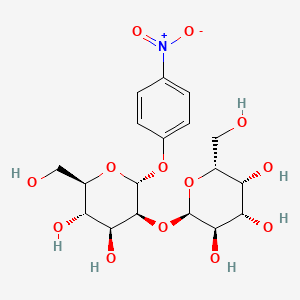

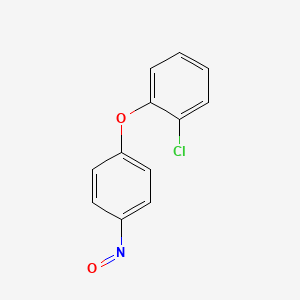
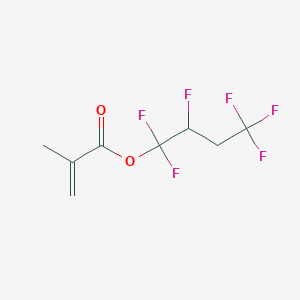
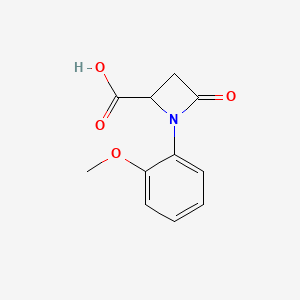
![Phenol, 2-[[(2-furanylmethyl)imino]methyl]-](/img/structure/B14449255.png)
